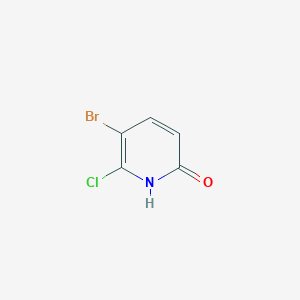

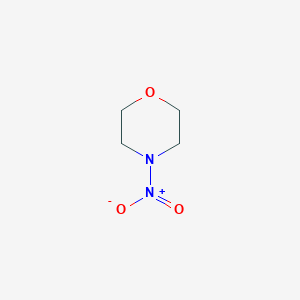

5-溴-6-氯吡啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-6-chloropyridin-2-OL is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as building blocks for more complex chemical structures. These compounds are characterized by the presence of halogen atoms, such as bromine and chlorine, which can be strategically substituted to create a variety of derivatives with diverse chemical and biological properties .

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-Bromo-6-chloropyridin-2-OL, often involves halogen dance reactions, which are a type of regioselective halogen exchange. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, was achieved using this method, demonstrating the versatility of halogen dance reactions in creating pentasubstituted pyridines with desired functionalities . Additionally, solid-phase synthesis techniques have been employed using a 2-chloro-5-bromopyridine scaffold, which allows for the efficient and selective introduction of various substituents, showcasing the adaptability of these methods in synthesizing pyridine-based derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the geometry of the compound in the solid state. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by X-ray diffraction, showing intramolecular C-H…N hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated regioselective displacement, leading to the formation of substituted aminopyrimidines . Moreover, carbon-carbon coupling reactions are pivotal in the synthesis of novel pyridine derivatives, as shown in the creation of 3-bromo-5-(2,5-difluorophenyl)pyridine through such a process .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be studied using spectroscopic techniques and computational methods. Spectroscopic characterization, including FT-IR and NMR, provides insights into the functional groups and molecular environment of the compound . Computational studies, such as density functional theory (DFT), allow for the prediction of vibrational frequencies, chemical shifts, and non-linear optical properties, which are essential for understanding the electronic structure and potential applications of the compound . Additionally, molecular docking studies can reveal the biological activity of pyridine derivatives by simulating their interaction with target enzymes .

科学研究应用

Selective Amination Catalysis

5-溴-2-氯吡啶的氨基化反应,是在钯-Xantphos复合物催化下进行的,这是5-溴-6-氯吡啶-2-醇的一个类似物,产率高,化学选择性极佳。这一过程展示了该化合物在选择性氨基化反应中的实用性,用于合成氨基取代的吡啶,这些是制药和农药制造中有价值的中间体(Ji, Li, & Bunnelle, 2003)。

杂环化合物中的卤素/卤素置换

在促进卤素/卤素置换的条件下研究了该化合物的行为,为卤代吡啶的反应性提供了见解。这类反应对于合成各种杂环化合物至关重要,影响着具有潜在电子和光学应用的材料的开发(Schlosser & Cottet, 2002)。

光谱和理论研究

对5-溴-6-氯吡啶-2-醇衍生物(如5-溴-2-(三氟甲基)吡啶)进行了光谱表征和理论研究,详细揭示了它们的分子结构、振动频率和光学性质。这些研究有助于理解它们的物理和化学性质,使其能够应用于材料科学,包括非线性光学材料和DNA相互作用研究,以用于潜在的抗微生物应用(Vural & Kara, 2017)。

电催化应用

从2-氨基-5-溴和2-氨基-5-氯吡啶电催化合成6-氨基烟酸,以银阴极为基础的研究展示了5-溴-6-氯吡啶-2-醇衍生物在电合成应用中的潜力。这类过程对于制药行业非常重要,特别是在合成基于吡啶的生物活性化合物方面(Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004)。

属性

IUPAC Name |

5-bromo-6-chloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUYQOPMGPFMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607668 |

Source

|

| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloropyridin-2-OL | |

CAS RN |

1227603-81-7 |

Source

|

| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chlorophenyl)methyl]propan-2-amine](/img/structure/B110877.png)